molecular formula C17H20N2O4 B6007377 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

Cat. No. B6007377
M. Wt: 316.35 g/mol
InChI Key: BQURYQOJRPKLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as MBOC-morpholine and is a member of the morpholine family of compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Studies have shown that MBOC-morpholine can inhibit the activity of several key enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine are still being studied, but early research suggests that this compound may have a range of effects on various biological systems. Studies have shown that MBOC-morpholine can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine in lab experiments is its potential as a selective anticancer agent. This compound has shown promise in inhibiting the growth of cancer cells while leaving healthy cells relatively unaffected, making it a potentially safer alternative to traditional chemotherapy drugs. However, one of the limitations of using MBOC-morpholine in lab experiments is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine. One area of research could focus on developing more efficient and cost-effective synthesis methods for this compound, which could make it more accessible for use in lab experiments and potential medical applications. Another area of research could involve exploring the potential applications of MBOC-morpholine in other fields, such as agriculture and materials science. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential as a cancer treatment.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methoxybenzylamine with 4-methyl-5-(morpholin-4-yl)oxazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

The potential applications of 2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine in scientific research are vast and varied. One of the most promising areas of application is in the field of medicine, where this compound has shown potential as an anticancer agent. Studies have shown that MBOC-morpholine can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-(4-methyl-1,3-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-16(23-11-18-12)17(20)19-7-8-22-15(10-19)9-13-3-5-14(21-2)6-4-13/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQURYQOJRPKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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